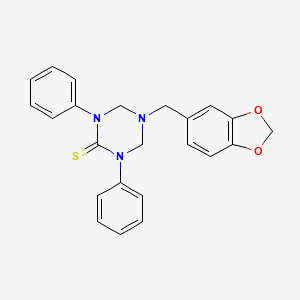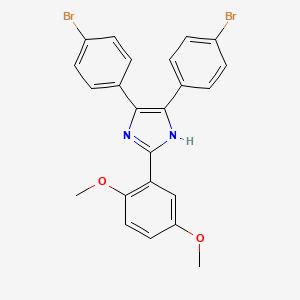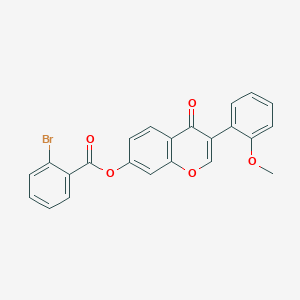![molecular formula C21H27ClN2O4S2 B4544354 4-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4544354.png)
4-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives involves multiple steps, including sulfonation, chlorination, amination, and coupling reactions. For compounds similar in complexity to 4-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide, the synthesis might start from basic aromatic compounds, followed by the introduction of the sulfonyl group and subsequent modifications to add the piperidine and chloro groups. These steps are carefully controlled to ensure the desired structural specificity and high yield of the target compound (Pei, 2002).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical to their biological activity and chemical properties. X-ray crystallography and spectroscopic methods (NMR, IR) are commonly used to determine the precise structure, including the arrangement of atoms, molecular conformation, and the presence of specific functional groups. The structure is often characterized by a sulfonyl group attached to a phenyl ring, which is further modified with various substituents that influence the compound's overall reactivity and interaction with biological targets (Rublova et al., 2017).
Chemical Reactions and Properties
The reactivity of sulfonamide derivatives, including 4-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide, is significantly influenced by the presence of the sulfonyl group and other substituents. These compounds can undergo various chemical reactions, such as sulfonation, nitration, and coupling reactions, which can be utilized to further modify the compound or to synthesize related derivatives. The presence of the sulfonyl group also imparts certain chemical properties, such as the ability to form hydrogen bonds, which can affect the compound's solubility and stability (Cremlyn & Saunders, 1993).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. The introduction of various substituents can significantly alter these properties, affecting the compound's utility in different applications. For instance, the solubility in water or organic solvents can be adjusted by modifying the sulfonyl group or by introducing polar or non-polar groups elsewhere in the molecule (Nikonov et al., 2021).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives are primarily influenced by the electronic effects of the substituents attached to the aromatic system and the sulfonyl group. These effects can influence the acidity of the sulfonamide nitrogen, the compound's reactivity towards nucleophiles and electrophiles, and its ability to participate in hydrogen bonding. These properties are crucial in determining the compound's behavior in chemical reactions and its interactions with biological molecules (Bar & Bernstein, 1985).
Propriétés
IUPAC Name |
4-chloro-N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O4S2/c1-14-9-15(2)13-24(12-14)30(27,28)19-7-5-18(6-8-19)23-29(25,26)21-11-16(3)20(22)10-17(21)4/h5-8,10-11,14-15,23H,9,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLVDFSKNUIXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(3-methoxypropyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4544283.png)
![propyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4544290.png)
![ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4544297.png)
![2-{3-[2-(phenylsulfonyl)carbonohydrazonoyl]-1H-indol-1-yl}acetamide](/img/structure/B4544300.png)

![2-{1-isopropyl-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4544307.png)
![3-(4-fluorophenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4544314.png)

![N,N-diethyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4544338.png)
![8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one](/img/structure/B4544345.png)
![3-{5-[2-(4-chlorophenoxy)ethyl]-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl}propanoic acid](/img/structure/B4544361.png)
![N-(tert-butyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4544373.png)
